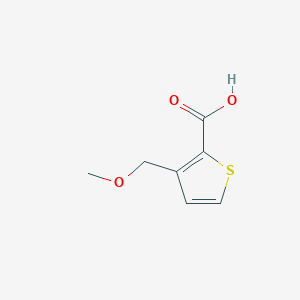
Ácido 3-(metoximetil)tiofeno-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O3S and a molecular weight of 172.2 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)thiophene-2-carboxylic acid typically involves the introduction of a methoxymethyl group to the thiophene ring followed by carboxylation. One common method is the reaction of 3-methylthiophene with formaldehyde and methanol under acidic conditions to form the methoxymethyl derivative. This is followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methoxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products Formed:
- Oxidation of the methoxymethyl group can yield 3-(formylmethyl)thiophene-2-carboxylic acid.
- Reduction of the carboxylic acid group can yield 3-(methoxymethyl)thiophene-2-methanol.
- Substitution reactions can introduce various functional groups onto the thiophene ring .
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
3-Methylthiophene-2-carboxylic acid: This compound lacks the methoxymethyl group, which can affect its reactivity and solubility properties.
2-Thiophenecarboxylic acid: This compound has the carboxylic acid group directly attached to the thiophene ring without any substituents, making it less versatile for further functionalization.
Uniqueness: 3-(Methoxymethyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in material science and pharmaceuticals .
Propiedades
IUPAC Name |
3-(methoxymethyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSECJXISSDQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
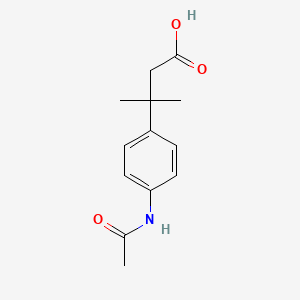
![4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2409703.png)
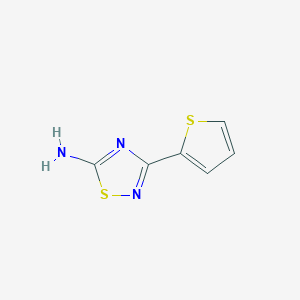
![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)
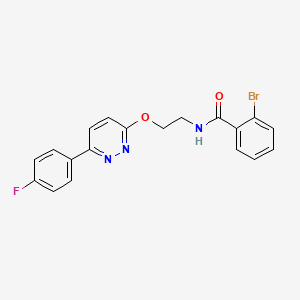
![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)
![rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride](/img/structure/B2409711.png)
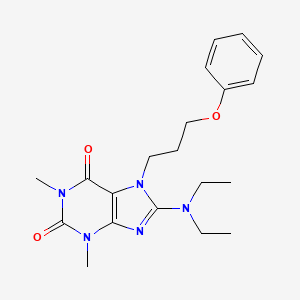
![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)
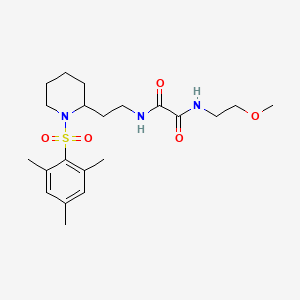
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)
